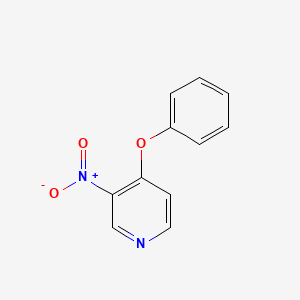

3-Nitro-4-phenoxypyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Research

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N, and its derivatives are fundamental scaffolds in the realm of organic chemistry. numberanalytics.comglobalresearchonline.net Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine exhibits unique electronic properties that make it a versatile building block in synthesis. numberanalytics.comwikipedia.org The presence of the nitrogen atom imparts a dipole moment and influences the reactivity of the ring, making it susceptible to nucleophilic substitution. mdpi.com Pyridine derivatives are integral components in a vast array of applications, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com Their prevalence in biologically active compounds underscores their importance in medicinal chemistry and drug discovery. numberanalytics.comglobalresearchonline.net The development of efficient synthetic methodologies, such as multicomponent reactions, continues to expand the accessibility and diversity of substituted pyridines. bohrium.com

Overview of Nitro-Substituted Pyridines in Heterocyclic Chemistry

Nitro-substituted pyridines are a significant class of compounds within heterocyclic chemistry, primarily due to the strong electron-withdrawing nature of the nitro group. kochi-tech.ac.jp This substituent profoundly influences the chemical reactivity of the pyridine ring, deactivating it towards electrophilic substitution and activating it for nucleophilic aromatic substitution. wikipedia.orgkochi-tech.ac.jp This property is extensively exploited in the synthesis of more complex and functionalized pyridine derivatives. ntnu.no The nitro group can be readily reduced to an amino group, providing a gateway to a wide range of further chemical transformations. Consequently, nitropyridines serve as crucial intermediates in the preparation of various biologically active molecules and novel materials. ntnu.nonih.gov The synthesis of nitropyridines itself has been a subject of extensive research, with methods developed to control the regioselectivity of the nitration process. researchgate.netresearchgate.net

Positional Isomerism and Substituent Effects in Phenoxypyridines

Positional isomerism, which arises from the different possible locations of substituents on the pyridine ring, plays a critical role in determining the physicochemical and biological properties of phenoxypyridines. youtube.comunacademy.com The relative positions of the phenoxy and other substituent groups can significantly alter the molecule's shape, polarity, and ability to engage in intermolecular interactions. nih.gov For instance, the placement of a substituent can influence the molecule's melting point, solubility, and reactivity. In the context of 3-nitro-4-phenoxypyridine, the electron-donating character of the phenoxy group at the 4-position and the electron-withdrawing nitro group at the 3-position create a specific electronic environment within the pyridine ring, dictating its reactivity towards various reagents. The study of such substituent effects is crucial for the rational design of molecules with desired properties.

Research Landscape of this compound

The research landscape of this compound indicates its primary role as a synthetic intermediate. It is frequently utilized in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. For example, it has been used as a precursor for the synthesis of ligands for the translocator protein (TSPO), which is a target for imaging and therapeutic applications. nih.gov The synthesis of this compound itself is well-documented, typically involving the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine (B21940) with phenol (B47542). nih.govprepchem.com Subsequent chemical modifications of this compound often involve the reduction of the nitro group to an amine, which can then be further functionalized. nih.govnih.gov

Structure

3D Structure

属性

分子式 |

C11H8N2O3 |

|---|---|

分子量 |

216.19 g/mol |

IUPAC 名称 |

3-nitro-4-phenoxypyridine |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)10-8-12-7-6-11(10)16-9-4-2-1-3-5-9/h1-8H |

InChI 键 |

SWLYQWDNJRERGZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)OC2=C(C=NC=C2)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to 3-Nitro-4-phenoxypyridine Synthesis

The construction of this compound relies on well-established organic chemistry principles. The most direct method involves the coupling of a pre-functionalized nitropyridine with a phenol (B47542) derivative.

Nucleophilic Aromatic Substitution on Halogenated Nitropyridines

A principal strategy for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This powerful method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. The presence of the strongly electron-withdrawing nitro group on the pyridine (B92270) ring is crucial, as it activates the ring towards nucleophilic attack, facilitating the substitution. georganics.sk

The most common and direct synthesis of this compound involves the reaction of 4-chloro-3-nitropyridine (B21940) with phenol. nih.govprepchem.com In this reaction, the phenoxide ion, generated from phenol under basic conditions, acts as the nucleophile and displaces the chloride ion at the C-4 position of the pyridine ring. The nitro group at the C-3 position activates the C-4 position for this substitution. nih.govnih.gov

A typical procedure involves dissolving phenol in a suitable solvent and treating it with a base to form the more nucleophilic phenoxide. 4-chloro-3-nitropyridine is then added to this solution. The reaction mixture is stirred, typically at room temperature overnight, to ensure complete reaction. nih.gov Following the reaction, a standard work-up procedure involving extraction and washing is employed to isolate the crude product, which can then be purified. nih.gov

Reaction Scheme:

Table 1: Exemplary Reaction Conditions for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Reference |

| 4-Chloro-3-nitropyridine | Phenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature | Overnight | nih.gov |

| 4-Chloro-3-nitropyridine | Phenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature | 15 minutes (stirring of phenol and base) | prepchem.com |

The choice of base and solvent is critical for the successful synthesis of this compound via the SNAr reaction.

Base: The primary role of the base is to deprotonate phenol to form the phenoxide anion. fiveable.menumberanalytics.com The phenoxide is a much stronger nucleophile than phenol itself and is essential for the reaction to proceed at a reasonable rate. Common bases used for this purpose include potassium carbonate (K₂CO₃) and potassium tert-butoxide. nih.govprepchem.comnih.gov The strength of the base should be sufficient to deprotonate phenol but not so strong as to cause unwanted side reactions.

Solvent: The solvent plays a multifaceted role in this reaction. It must be able to dissolve the reactants and the base. Polar aprotic solvents like dimethylformamide (DMF) are frequently used. nih.govprepchem.comnih.gov These solvents are effective at solvating cations, leaving the phenoxide anion relatively "naked" and highly reactive. fiveable.me The polarity of the solvent can also influence the solubility of the reactants and intermediates. fiveable.me In some cases, tetrahydrofuran (B95107) (THF) has also been employed as a solvent for similar SNAr reactions. nih.gov The choice of solvent can also impact the regioselectivity of the reaction in more complex systems. acs.org

Indirect Synthetic Pathways for Nitropyridine Scaffolds

While the direct SNAr reaction is a common route to this compound, the synthesis of the necessary nitropyridine precursors is a field of study in itself.

The direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the electron-withdrawing nitrogen atom, which also tends to form a salt with the acidic nitrating agents. kochi-tech.ac.jp This deactivation makes electrophilic aromatic substitution, the typical mechanism for nitration, challenging. kochi-tech.ac.jp

A significant advancement in the synthesis of 3-nitropyridines is the use of dinitrogen pentoxide (N₂O₅) as the nitrating agent. researchgate.netrsc.orgresearchgate.net This method, often referred to as Bakke's procedure, provides a route to 3-nitropyridines that avoids the harsh conditions of traditional nitration. researchgate.netacs.org

The reaction of pyridine with dinitrogen pentoxide, typically in a solvent like dichloromethane (B109758) or sulfur dioxide, initially forms an N-nitropyridinium nitrate (B79036) intermediate. rsc.orgntnu.no This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃). researchgate.netntnu.no The proposed mechanism involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, possibly through a nih.govrsc.org sigmatropic shift. researchgate.netrsc.orgresearchgate.net This method has made a wider range of 3-nitropyridines, including 4-substituted derivatives, more accessible. ntnu.no

Table 2: Key Species in DNP-Mediated Nitration of Pyridine

| Species | Role | Reference |

| Pyridine | Starting Material | researchgate.netrsc.org |

| Dinitrogen Pentoxide (N₂O₅) | Nitrating Agent | researchgate.netrsc.org |

| N-nitropyridinium nitrate | Intermediate | rsc.org |

| Sodium Bisulfite (NaHSO₃) | Reagent for rearrangement | researchgate.net |

| 3-Nitropyridine (B142982) | Product | rsc.org |

Nitration of Pyridine and Substituted Pyridines

Alternative Nitrating Systems and Conditions

The direct nitration of pyridine is notoriously challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. kochi-tech.ac.jp Traditional methods involving strong acids often result in low yields. kochi-tech.ac.jpgoogle.com Consequently, a variety of alternative nitrating systems have been developed to overcome these limitations.

One effective, non-acidic method involves the use of N-nitropyridinium salts, such as 1-nitro-2,6-dimethylpyridinium tetrafluoroborate (B81430), which can act as nitrating agents with good positional selectivity. iust.ac.ir Another significant advancement is the use of dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane or nitromethane. ntnu.no The reaction proceeds by forming an N-nitropyridinium nitrate intermediate, which then rearranges to yield the 3-nitropyridine upon treatment with a bisulfite solution. ntnu.no This method avoids the harsh acidic conditions of traditional nitration. kochi-tech.ac.jp

Table 1: Comparison of Alternative Nitrating Systems for Pyridine

| Nitrating System | Conditions | Advantages | Disadvantages |

| Dinitrogen pentoxide (N₂O₅) in SO₂ | Low temperature | Good yield for pyridine | Requires handling of liquid SO₂ |

| Dinitrogen pentoxide (N₂O₅) in organic solvent | Room temperature, followed by bisulfite workup | Milder conditions, suitable for some substituted pyridines ntnu.no | Two-step process |

| N-Nitropyridinium salts | Non-acidic | Good positional selectivity iust.ac.ir | May require synthesis of the salt |

| Ozone-mediated nitration | Gaseous reagents | Potentially environmentally friendly researchgate.net | May require specialized equipment |

Cyclization Reactions for Pyridine Ring Formation

An alternative to direct nitration is the construction of the nitropyridine ring from acyclic precursors through cyclization reactions. This "built-in" approach incorporates a nitro-containing fragment into the ring-forming process. kochi-tech.ac.jp

The [3+3] cyclization strategy involves the reaction of a three-carbon (C-C-C) fragment with a three-atom (C-N-C) fragment to form the six-membered pyridine ring. While various cyclization methods exist, the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone is a notable example that leads to the formation of 3-nitropyridines. nih.govsciforum.netencyclopedia.pub In this reaction, the dinitropyridone acts as a synthetic equivalent of unstable nitromalonaldehyde. nih.gov When reacted with a ketone and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), it undergoes a ring transformation to produce substituted 3-nitropyridines. nih.govsciforum.net This method is particularly useful for synthesizing nitropyridines that are difficult to obtain through other routes. nih.gov

Ring transformation is a powerful synthetic tool that involves the conversion of one heterocyclic system into another. nih.gov For the synthesis of 3-nitropyridines, 1-methyl-3,5-dinitro-2-pyridone has proven to be an excellent substrate for nucleophilic-type ring transformations due to its high electron deficiency and the presence of a good leaving group. nih.gov The reaction of this dinitropyridone with ketones or aldehydes in the presence of ammonia can yield a variety of alkyl- and aryl-substituted 3-nitropyridines in moderate to high yields. sci-hub.se This one-pot synthesis provides an elegant and efficient route to these valuable compounds. sci-hub.se The use of ammonium acetate instead of ammonia has also been shown to be effective and more practical, facilitating the synthesis of 3-substituted 5-nitropyridines from aldehydes. acs.org

Precursors for this compound and its Derivatives

The synthesis of the target molecule, this compound, requires the preparation of key precursors that will ultimately be combined to form the final product.

Synthesis and Utility of 4-Chloro-3-nitropyridine as a Key Intermediate

4-Chloro-3-nitropyridine is a crucial and versatile intermediate in the synthesis of this compound and a wide array of other pharmaceutical and agrochemical compounds. chemimpex.coma2bchem.com Its utility stems from the presence of a chlorine atom at the 4-position, which is activated towards nucleophilic aromatic substitution by the adjacent electron-withdrawing nitro group at the 3-position.

The synthesis of 4-chloro-3-nitropyridine typically starts from 4-hydroxypyridine (B47283). chemicalbook.com The 4-hydroxypyridine is first nitrated to form 4-hydroxy-3-nitropyridine. chemicalbook.com This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride or phosphorus pentachloride, to replace the hydroxyl group with a chlorine atom, yielding the desired 4-chloro-3-nitropyridine. chemicalbook.com This intermediate can then react with a phenol or substituted phenol in a nucleophilic aromatic substitution reaction to introduce the phenoxy moiety, forming the this compound skeleton.

Table 2: Key Intermediates in the Synthesis of 4-Chloro-3-nitropyridine

| Precursor/Intermediate | Role in Synthesis |

| 4-Hydroxypyridine | Starting material for the synthesis of the pyridine core. chemicalbook.com |

| 4-Hydroxy-3-nitropyridine | Nitrated intermediate prior to chlorination. chemicalbook.comchemicalbook.com |

| Phosphorus oxychloride/Phosphorus pentachloride | Chlorinating agents used to convert the hydroxyl group to a chlorine atom. chemicalbook.com |

| 4-Chloro-3-nitropyridine | Key intermediate for subsequent nucleophilic substitution with phenols. chemimpex.comsigmaaldrich.com |

Preparation of Substituted Phenols for Phenoxy Moiety Introduction

Substituted phenols can be synthesized through various methods. Classic electrophilic aromatic substitution reactions on phenol itself can introduce a range of functional groups, although controlling the regioselectivity, particularly to obtain meta-substituted phenols, can be challenging due to the ortho-, para-directing nature of the hydroxyl group. gaylordchemical.comresearchgate.net

More advanced methods have been developed to overcome these challenges. For instance, the oxidation of substituted cyclohexenones using reagents like iodine in DMSO provides direct access to meta-substituted phenols. gaylordchemical.com Another approach involves the hydroxylation of arylboronic acids, which can be prepared with a wide variety of substitution patterns. researchgate.net The synthesis of phenoxyacetic acids from substituted phenols and subsequent derivatization is also a common strategy in medicinal chemistry to create diverse libraries of compounds. nih.govinnovareacademics.in These prepared phenols can then be used in nucleophilic aromatic substitution reactions with 4-chloro-3-nitropyridine to yield the final target molecules. libretexts.orgsemanticscholar.org

Chemical Reactivity and Transformation Pathways

Reactions of the Nitro Group

The nitro group is a key functional handle, primarily undergoing reduction to an amino group, which dramatically alters the electronic properties and reactivity of the molecule.

Reduction to Amino Functionality

The conversion of the nitro group in 3-Nitro-4-phenoxypyridine to an amino group to form 4-phenoxy-3-pyridinamine is a common and crucial transformation. This can be achieved through several reductive methods. nih.govsioc-journal.cn

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and clean reaction profile. sioc-journal.cn While specific studies detailing the catalytic hydrogenation of this compound are not abundant in the provided results, the reduction of nitro groups on pyridine (B92270) rings is a well-established procedure. For instance, the catalytic reduction of various nitropyridines to their corresponding aminopyridines is often accomplished using catalysts like palladium on carbon (Pd/C). e-bookshelf.de In a related context, the electrocatalytic hydrogenation of nitroarenes using a Pt/C catalyst has been shown to be effective, yielding anilines in good yields. nih.gov The general conditions for such transformations typically involve hydrogen gas and a metal catalyst, though issues can arise with chemoselectivity if other reducible functional groups are present. rsc.org

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes This table presents generalized conditions and is not specific to this compound.

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

| Pd/C | H₂ gas | Ethanol (B145695), Methanol (B129727) | Room Temperature | 1-70 atm |

| Pt/C | H₂ gas | Dichloromethane (B109758) | Room Temperature | 50 mA cm⁻² |

| Rh₂O₃ | H₂ gas | TFE | 40 °C | 5 bar |

| Ni/Cu | H₂ gas | Not specified | 140 °C | Not specified |

A frequently employed method for the reduction of this compound involves the use of stannous chloride (tin(II) chloride, SnCl₂) in the presence of an acid, such as hydrochloric acid (HCl). nih.govambeed.com This classical method is effective for reducing aromatic nitro compounds. reddit.comcommonorganicchemistry.com

In a specific synthesis, 4-phenoxy-3-pyridinamine was obtained in a high yield of 95% by reducing this compound. nih.gov The reaction was carried out by dissolving the nitro compound in methanol and adding it to a solution of SnCl₂ in 6 N HCl, followed by refluxing the mixture overnight at 65 °C. nih.gov The workup procedure involves removing the methanol, basifying the residue to precipitate tin salts, and extracting the final product. nih.gov Other systems, such as iron in acetic acid, are also used for similar nitro reductions. reddit.com

Table 2: SnCl₂/HCl Reduction of this compound Data sourced from a specific synthetic procedure. nih.gov

| Reagents | Solvent | Temperature | Time | Yield |

| SnCl₂, HCl | Methanol | 65 °C (Reflux) | Overnight | 95% |

Influence on Aromatic Ring Reactivity

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring in this compound. This deactivates the ring towards electrophilic aromatic substitution. ambeed.com Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. researchgate.net

This activation facilitates the displacement of leaving groups. For example, the phenoxy group at the C-4 position is rendered labile due to the activating effects of both the ring nitrogen and the ortho-nitro group. unifi.it This lability was observed during a reaction intended to hydroxylate the C-6 position, where a side-product resulting from the displacement of the phenoxy group was formed. unifi.it Research has also shown that 3-nitropyridine (B142982) can undergo nucleophilic substitution with amines at the position para to the nitro group. researchgate.net Furthermore, palladium-catalyzed C-H arylation studies on 3-nitro-4-phenylpyridine (B1302954) showed very low reactivity at the C-2 position, confirming the electronic influence of the substituents. nih.gov

Reactions of the Phenoxy Group

The phenoxy group, an ether linkage on the pyridine ring, has the potential to undergo cleavage under specific chemical conditions.

Potential for Cleavage and Rearrangement

The ether linkage of the phenoxy group in 4-phenoxypyridine (B1584201) derivatives can be cleaved. While specific examples for this compound are limited, studies on related compounds demonstrate this possibility. For instance, the cleavage of a 2-phenoxypyridine (B1581987) directing group has been accomplished. rsc.org One method involves treating an arylated 2-phenoxypyridine with methyl trifluoromethanesulfonate, followed by sodium methoxide, to yield the corresponding phenol (B47542). acs.org

The stability of the phenoxy group is highly dependent on the reaction conditions and the other substituents on the pyridine ring. As mentioned previously, the presence of the ortho-nitro group in this compound makes the C-4 phenoxy group susceptible to displacement by strong nucleophiles. unifi.it This indicates that under certain nucleophilic conditions, cleavage or displacement is a significant reaction pathway.

Role in Electron Distribution and Reactivity Modulation

The chemical behavior of this compound is fundamentally controlled by the electronic effects of its substituents. The nitro group at the 3-position is a powerful electron-withdrawing group, significantly reducing the electron density of the pyridine ring through both inductive and resonance effects. This deactivation makes the pyridine nucleus electrophilic in nature. thieme-connect.com

Reactivity of the Pyridine Nucleus

The electron-deficient nature of the pyridine ring in this compound is the primary driver of its reactivity, making it a substrate for various substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound, facilitated by the strong electron-withdrawing nitro group that stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net

In the context of this compound, the phenoxy group can act as a leaving group, although this typically requires harsh reaction conditions. More commonly, related nitropyridine derivatives with better leaving groups, such as halogens, readily undergo SNAr. For instance, the synthesis of this compound itself often involves the displacement of a halide from a 4-halopyridine derivative by a phenoxide ion. nih.gov In a related example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully displaced by a fluoride (B91410) anion, highlighting the ability of the nitro group to also function as a leaving group in an electron-poor pyridyl system. mdpi.com The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com

A common synthetic route to this compound involves the reaction of 4-chloro-3-nitropyridine (B21940) with phenol in the presence of a base like potassium carbonate. nih.gov This reaction proceeds via a classic SNAr mechanism where the phenoxide ion attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride and formation of the desired product. nih.gov

Table 1: Examples of SNAr Reactions on Substituted Nitropyridines

| Substrate | Nucleophile | Leaving Group | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-3-nitropyridine | Phenol/K2CO3 | Cl | This compound | nih.gov |

| Methyl 3-nitropyridine-4-carboxylate | CsF | NO2 | Methyl 3-fluoropyridine-4-carboxylate | mdpi.com |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgacs.orgnih.gov This reaction involves the addition of a nucleophile (typically a carbanion with a leaving group at the α-position) to the aromatic ring, followed by the elimination of a small molecule (e.g., HCl) to afford the substituted product. acs.org

For 3-nitropyridines, VNS reactions typically occur at the positions ortho and para to the nitro group. organic-chemistry.org This method has been successfully applied for the amination and alkylation of 3-nitropyridine. acs.orgnih.govrsc.org For example, 3-nitropyridine can be aminated in the position para to the nitro group with high regioselectivity using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole. rsc.orgntnu.no Similarly, alkylation can be achieved using sulfonyl-stabilized carbanions. acs.orgnih.gov

Table 2: Examples of VNS Reactions on 3-Nitropyridine

| Reagent | Position of Substitution | Product Type | Reference |

|---|---|---|---|

| Hydroxylamine | para | Amination | rsc.orgntnu.no |

| 4-Amino-1,2,4-triazole | para | Amination | rsc.orgntnu.no |

Electrophilic aromatic substitution (EAS) on the pyridine nucleus of this compound is generally disfavored. The pyridine nitrogen and the nitro group are strongly deactivating, making the ring significantly less nucleophilic than benzene (B151609). researchgate.netmasterorganicchemistry.com Any electrophilic attack would require harsh conditions and would likely be directed by the phenoxy group to the ortho and para positions relative to it, which are the 3- and 5-positions of the pyridine ring. However, the strong deactivating effect of the nitro group at position 3 makes further electrophilic substitution at the adjacent positions highly unlikely. Therefore, EAS reactions on the pyridine core of this molecule are not a common transformation pathway. researchgate.net

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering more efficient routes to substituted pyridines. nih.govacs.org For electron-deficient pyridines like 3-nitropyridine, palladium-catalyzed C-H arylation has been shown to be highly regioselective. nih.gov The reaction of 3-nitropyridine with various bromoarenes in the presence of a palladium catalyst and a carboxylic acid ligand leads to the formation of C-4 arylated products in good yields. nih.gov This selectivity is attributed to the electronic character of the C-H bonds in the pyridine ring. nih.gov While specific examples for this compound are not detailed, the principles established for 3-nitropyridine suggest that C-H functionalization would likely occur at the C-2 or C-6 positions, which are ortho to the pyridine nitrogen and meta to the nitro group.

C-H Functionalization Strategies

C-H Arylation

The direct C-H arylation of pyridine rings is a powerful tool for creating complex molecular architectures. For pyridine derivatives, the regioselectivity is heavily influenced by the electronic nature of existing substituents. In the case of 3-substituted pyridines with electron-withdrawing groups, such as the nitro group, palladium-catalyzed C-H arylation is typically directed to the C-4 position. nih.govresearchgate.net However, with the C-4 position occupied by a phenoxy group in this compound, the reaction is directed elsewhere.

Research on the reactivity of 4-substituted-3-nitropyridines indicates that C-H activation tends to occur at the positions para (C-6) or ortho (C-2) to the directing nitro group. researchgate.net Studies on the synthesis of radiotracers, which utilize this compound as a key intermediate, have demonstrated that subsequent functionalization, a form of C-H activation, proceeds selectively at the C-6 position. unifi.it This suggests that direct C-H arylation would likely also favor the C-2 or C-6 positions, which are activated by the electron-withdrawing nitro group and are sterically accessible. The palladium-carboxylate catalytic systems used for these arylations are sensitive to steric hindrance and electronic repulsion from the nitrogen lone pair, which generally disfavors reaction at the C-2 and C-6 positions. nih.gov However, the strong directing effect of the nitro group in such electron-deficient systems can overcome these barriers.

| Pyridine Substrate | Substituent(s) | Major Arylation Position | Reference |

|---|---|---|---|

| 3-Nitropyridine | 3-NO₂ | C-4 | nih.gov |

| 3-Fluoropyridine | 3-F | C-4 | nih.gov |

| 4-Nitro-2-phenylpyridine | 4-NO₂, 2-Ph | C-5 | nih.gov |

| This compound (Predicted) | 3-NO₂, 4-OPh | C-6 or C-2 | researchgate.netunifi.it |

Other C-H Activation Processes

Beyond arylation, other C-H activation or functionalization reactions are known for this scaffold. A notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction type is characteristic of electron-deficient aromatic rings. For 4-substituted-3-nitropyridines, VNS reactions with nucleophiles have been shown to occur at the position para to the nitro group. researchgate.net

In a specific application, this compound was shown to undergo selective hydroxylation at the C-6 position. unifi.it This transformation was achieved using tert-butyl hydroperoxide (t-BuOOH) in the presence of a strong base, potassium tert-butoxide (t-BuOK). This reaction proceeds via a C-H activation mechanism, leading to the formation of 6-hydroxy-3-nitro-4-phenoxypyridine, a key precursor for further synthesis. unifi.it This result strongly reinforces the notion that the C-6 position is the most reactive site for nucleophilic attack or base-mediated C-H functionalization.

| Reagents | Position Functionalized | Product | Reaction Type | Reference |

|---|---|---|---|---|

| t-BuOOH, t-BuOK, DMF | C-6 | 6-Hydroxy-3-nitro-4-phenoxypyridine | Vicarious Nucleophilic Substitution (Hydroxylation) | unifi.it |

Oxidation Reactions of the Pyridine Nitrogen

The oxidation of the pyridine nitrogen to form an N-oxide is a common transformation that alters the electronic properties and reactivity of the ring. The resulting N-oxide group increases the electron density of the ring, particularly at the C-2 and C-4 positions, making it more susceptible to electrophilic attack and facilitating certain nucleophilic substitutions.

The synthesis of N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids, like meta-chloroperoxybenzoic acid (mCPBA). nih.govacs.org While no specific report on the oxidation of this compound was found, the synthesis of structurally related N-oxides, such as 3-bromo-4-nitro-pyridine-N-oxide and 4-nitropyridine-N-oxide, is well-documented. acs.orgnih.gov The presence of the electron-withdrawing nitro group generally makes the pyridine nitrogen less basic and thus more difficult to oxidize compared to unsubstituted pyridine. However, the reaction is feasible under appropriate conditions. The resulting this compound-N-oxide would be a valuable intermediate for further functionalization. For instance, N-oxides can be used to direct halogenation or other substitutions to the C-2 position. nih.gov

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often with acid catalyst (e.g., acetic acid) or CO₂ | nih.govacs.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂) | nih.gov |

| Peroxyacetic acid | Generated in situ from H₂O₂ and acetic acid | acs.org |

Halogenation Reactions

Halogenation of the pyridine ring introduces a versatile functional group for subsequent cross-coupling reactions. The regioselectivity of halogenation on this compound is determined by the combined directing effects of the substituents. The nitro group is a strong deactivating group and directs incoming electrophiles to the meta positions (C-5, C-6 relative to C-3, as C-1 is N). The phenoxy group is an activating, ortho, para-directing group (directing to C-3 and C-5).

Given that the C-3 position is blocked, the C-5 position is activated by the phenoxy group and meta to the nitro group, making it a potential site for electrophilic halogenation. The C-6 position is also a possibility, being meta to the nitro group.

While direct C-H halogenation data for this compound is scarce, related transformations provide insight. For instance, 6-hydroxy-3-nitro-4-phenoxypyridine has been converted to 2-chloro-5-nitro-4-phenoxypyridine and 2-bromo-5-nitro-4-phenoxypyridine using phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃), respectively. unifi.it This demonstrates the stability of the core structure to halogenating conditions, although it is a substitution of a hydroxyl group rather than a direct C-H halogenation. Another strategy for selective halogenation involves the conversion of the pyridine to its N-oxide, which can direct halogenation to the 4-position, followed by deoxygenation. nih.gov

Condensation Reactions

Condensation reactions typically involve the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group or an amine. In the context of pyridine chemistry, such reactions are often used to build the pyridine ring itself (e.g., Hantzsch or Chichibabin synthesis). wikipedia.orgmdpi.com

However, a pre-formed, activated pyridine ring like this compound can also participate in condensation reactions. The electron-withdrawing nitro group acidifies the protons on any adjacent alkyl groups and on the pyridine ring itself, particularly at the C-2 position. It is known that 3-nitropyridine can undergo condensation with carbonyl compounds to form fused carbocyclic systems. This suggests that this compound could potentially react at the C-2 position with aldehydes or ketones under basic conditions to form vinyl or alcohol adducts, which could then undergo further cyclization reactions. Such reactivity would likely require strong basic conditions to deprotonate the C-2 position, leading to a nucleophilic species that can attack the carbonyl carbon.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) spectra, a detailed map of the atomic connectivity and chemical environment within the 3-Nitro-4-phenoxypyridine molecule can be constructed. rsc.orgacs.orgresearchgate.net

Proton NMR (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. rsc.org In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, distinct signals corresponding to the protons on both the pyridine (B92270) and phenoxy rings are observed. rsc.orgethz.ch

Research findings have reported the following characteristic chemical shifts (δ) in parts per million (ppm):

A singlet at approximately 9.11 ppm is assigned to the proton at position 2 of the pyridine ring (H-2). ethz.ch

A doublet at around 8.53 ppm corresponds to the proton at position 6 (H-6). ethz.ch

The protons of the phenoxy group appear as a multiplet between 7.12 and 7.53 ppm. ethz.ch

Another study provides slightly different values, with a singlet at 7.95 ppm and a doublet at 7.91 ppm, which may be attributable to variations in experimental conditions or the specific isomer being analyzed. rsc.org It is important to note that the electron-withdrawing nature of the nitro group significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (deshielded).

| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Reference |

| H-2 | 9.11 | Singlet | ethz.ch |

| H-6 | 8.53 | Doublet | ethz.ch |

| Phenoxy H | 7.12-7.53 | Multiplet | ethz.ch |

| H (unspecified) | 7.95 | Singlet | rsc.org |

| H (unspecified) | 7.91 | Doublet | rsc.org |

Carbon-13 NMR (¹³C-NMR)

Complementing the ¹H-NMR data, the ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Although specific ¹³C-NMR data for this compound is not extensively detailed in the provided search results, related structures offer insight into expected chemical shifts. For instance, in a similar compound, 3-nitro-4-phenylpyridine (B1302954), carbon signals were observed at δ 140.06, 139.82, 137.97, 136.91, 133.62, 129.11, 128.38, 128.28, and 124.19 ppm. rsc.org For this compound, one would expect signals corresponding to the carbons of both the pyridine and phenoxy rings, with the carbon attached to the nitro group being significantly deshielded.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable. acs.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the phenoxy group. youtube.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms. acs.orgresearchgate.net By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be directly linked to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. acs.orgresearchgate.net HMBC is crucial for piecing together the entire molecular structure by identifying long-range connectivities, for example, between the protons on the phenoxy ring and the carbon atoms of the pyridine ring, and vice-versa. acs.org

While specific 2D NMR data for this compound is not explicitly provided in the search results, the application of these techniques is standard practice for the structural elucidation of such molecules. acs.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. rsc.org

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathways

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions. ethz.ch In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For this compound, ESI-MS analysis has been used to confirm the presence of the desired product in synthetic procedures. ethz.ch While detailed fragmentation pathways from ESI-MS/MS studies are not available in the provided results, such an analysis would be expected to show the loss of the nitro group (NO₂) and cleavage of the ether linkage as primary fragmentation routes.

X-ray Crystallography for Solid-State Structure Determination

A thorough review of published scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. The synthesis of this compound is documented as an intermediate in the preparation of other molecules. nih.govmdpi.comuj.ac.za However, these studies did not include its crystallization and subsequent structural analysis by X-ray crystallography. As a result, precise, experimentally determined data on its solid-state conformation, including specific bond lengths, angles, and intermolecular interactions, are not available.

Bond Lengths, Angles, and Torsional Parameters

Experimental data from X-ray crystallography for bond lengths, angles, and torsional parameters of this compound are not available in the reviewed scientific literature.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Without a determined crystal structure, a definitive analysis of the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing of this compound in the solid state cannot be provided.

Conformational Analysis and Dihedral Angles

A detailed conformational analysis based on experimental solid-state data is not possible due to the absence of a published crystal structure for this compound. The dihedral angle between the pyridine and phenyl rings, a key conformational parameter, has not been experimentally determined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the nitropyridine ring, the phenoxy group, and the aryl ether linkage.

The most prominent and easily identifiable peaks are those from the nitro (NO₂) group. The nitro group displays two strong stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ range for aromatic compounds. researchgate.net

The presence of two aromatic rings (pyridine and phenyl) would be confirmed by several bands. C-H stretching vibrations for aromatic hydrogens typically appear above 3000 cm⁻¹. C=C stretching vibrations within the rings occur in the 1600-1400 cm⁻¹ region.

The C-O-C ether linkage that connects the phenyl and pyridine rings is characterized by its asymmetric stretching vibration, which is usually a strong band found in the 1270-1230 cm⁻¹ region for aryl ethers. The symmetric stretch is typically weaker and appears at a lower wavenumber.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550-1475 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360-1290 | Strong |

| Aromatic C=C | Ring Stretch | 1600-1400 | Medium to Weak |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270-1230 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretch | ~1040 | Medium |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

No specific Density Functional Theory (DFT) studies on 3-Nitro-4-phenoxypyridine are available in the current body of scientific literature. Such studies would be crucial for optimizing the molecule's three-dimensional geometry and understanding its electronic ground state. DFT calculations could provide valuable data on bond lengths, bond angles, and dihedral angles, offering insights into the spatial arrangement of the nitro and phenoxy substituents relative to the pyridine (B92270) ring.

A detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been reported. The energy levels and spatial distribution of these frontier orbitals are fundamental to predicting the molecule's reactivity, electronic transitions, and potential as an electron acceptor or donor. Furthermore, electron density distribution maps, which would highlight the electrophilic and nucleophilic regions of the molecule, are not available.

Mechanistic Computational Studies

There is a lack of published research on the computational analysis of transition states and the elucidation of reaction pathways involving this compound. Mechanistic studies are vital for understanding how this compound participates in chemical reactions, such as nucleophilic aromatic substitution, and for predicting the feasibility and outcomes of synthetic routes.

Specific computational thermochemistry data for reactions involving this compound, which would provide information on reaction enthalpies, entropies, and Gibbs free energies, is currently unavailable. This data is essential for determining the thermodynamic favorability of potential reactions.

Molecular Dynamics Simulations

No molecular dynamics simulations of this compound have been reported. These simulations would be instrumental in understanding the molecule's dynamic behavior, including its conformational flexibility and interactions with solvents or biological macromolecules over time. Such studies could provide insights into its transport properties and potential binding modes with target proteins.

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the torsional or dihedral angle between the pyridine and phenoxy rings. This rotation around the C-O-C bond determines the molecule's three-dimensional shape, which in turn influences its physical and chemical properties.

Computational studies on the closely related molecule, 3-Nitro-4-phenylpyridine (B1302954), offer valuable insights into the conformational preferences of such bi-aryl systems. karatekin.edu.tr The equilibrium geometry of these molecules is a balance between two opposing effects: the steric repulsion between adjacent groups, which favors a non-planar conformation, and the conjugation between the two rings, which favors a planar structure. karatekin.edu.tr

Theoretical calculations, such as those using Hartree-Fock (HF) and Density Functional Theory (B3LYP) methods with a 6-31++G(d,p) basis set, can elucidate the energy profile of this rotation. karatekin.edu.tr For 3-Nitro-4-phenylpyridine, these calculations have shown that the introduction of a nitro group at the 3-position of the pyridine ring leads to an increase in the equilibrium dihedral angle by approximately 10-14 degrees compared to the unsubstituted 4-phenylpyridine. karatekin.edu.tr

The torsional energy profile reveals the energy barriers to rotation. For 3-nitro-4-phenylpyridine, the maximum relative energy is reached at a dihedral angle of 15º. karatekin.edu.tr This indicates a specific rotational barrier that must be overcome for the molecule to transition between different conformations.

| Computational Method | Equilibrium Dihedral Angle (°) | Energy Barrier at 0° (kJ/mol) | Energy Barrier at 90° (kJ/mol) |

|---|---|---|---|

| HF/6-31++G(d,p) | Data not specified in source | Data not specified in source | Data not specified in source |

| B3LYP/6-31++G(d,p) | Increased by 10-14° vs. 4-phenylpyridine | Data not specified in source | Data not specified in source |

Intermolecular Interaction Dynamics

The intermolecular interactions of this compound are critical for understanding its behavior in condensed phases, such as in crystals or in solution. These non-covalent interactions govern properties like solubility, melting point, and crystal packing.

The presence of the nitro group, a strong electron-withdrawing group, and the phenoxy and pyridine rings, which are capable of π-π stacking, suggests a rich landscape of potential intermolecular interactions. These can include:

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can be formed between the hydrogen atoms on the aromatic rings and the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of adjacent molecules.

Dipole-Dipole Interactions: The nitro group induces a significant dipole moment in the molecule, leading to dipole-dipole interactions that will influence the orientation of molecules in the solid state.

Computational tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing percentages for each type of interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For this compound, QSAR models could be developed to predict its reactivity in various chemical transformations.

A typical QSAR study for chemical reactivity would involve the following steps:

Dataset Collection: A series of phenoxypyridine derivatives with varying substituents would be synthesized, and their reactivity in a specific reaction (e.g., nucleophilic aromatic substitution) would be experimentally measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be categorized as:

Electronic Descriptors: Charges, dipole moments, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a model that correlates the descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For this compound, such a model could predict how modifications to the phenoxy or pyridine ring would influence its reactivity, thereby guiding the synthesis of derivatives with desired chemical properties.

Molecular Modeling for Chemical Design and Prediction

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, molecular modeling can be instrumental in designing new derivatives with tailored properties and predicting their chemical behavior.

Molecular docking and molecular dynamics (MD) simulations are powerful tools within the molecular modeling arsenal. While often used in drug discovery to study protein-ligand interactions, the principles can be adapted to understand chemical systems. researchgate.netnih.govnih.gov

For instance, molecular modeling could be used to:

Predict Reaction Mechanisms: By simulating the interaction of this compound with a reactant, it is possible to explore potential reaction pathways and identify the most energetically favorable mechanism.

Design Novel Compounds: Based on an understanding of structure-property relationships derived from modeling, new derivatives of this compound can be designed in silico. For example, if a particular conformation is desired for a specific application, substituents can be added to favor that conformation.

Predict Physicochemical Properties: Properties such as solubility, stability, and electronic properties can be predicted using various molecular modeling approaches. nih.gov Theoretical calculations on nitro-substituted pyridines have been used to explore their thermodynamic stabilities and energetic characteristics. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also valuable molecular modeling tools. nih.govmdpi.commdpi.com These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, and other fields influence its activity or reactivity. nih.gov This information is invaluable for the rational design of new molecules with enhanced or diminished reactivity as needed.

Applications As a Chemical Research Building Block and Functional Material Precursor

Role as a Synthetic Intermediate for Complex Molecules

Nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.com The nitro group can be readily reduced to an amino group, which then serves as a handle for a wide array of chemical transformations. researchgate.netnih.gov This makes nitropyridine derivatives, in general, valuable precursors for more complex molecular architectures. nih.gov

For instance, nitropyridines are employed in the synthesis of various biologically active compounds and their intermediates. nih.gov The reduction of the nitro group to an amine is a key step in producing many substituted pyridines that are core components of numerous drugs. While direct examples showcasing 3-Nitro-4-phenoxypyridine as an intermediate in the synthesis of specific complex molecules are not prominent in the available literature, its structure is analogous to other nitro(het)arenes that serve as key intermediates in medicinal chemistry. mdpi.com

Building Block in Heterocyclic Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in heterocyclic chemistry, forming the core of countless natural and synthetic compounds with significant biological and material properties. researchgate.netias.ac.innih.govajrconline.org The presence of both a nitro group and a phenoxy group on the pyridine ring of this compound offers multiple reaction sites for constructing fused heterocyclic systems.

General strategies for synthesizing fused pyridine ring systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, often start from functionalized pyridines. mdpi.comsciencepublishinggroup.comderpharmachemica.comdocumentsdelivered.com The nitro group can influence the reactivity of the pyridine ring, facilitating nucleophilic substitution reactions, while the phenoxy group can act as a leaving group under certain conditions or be part of the final molecular scaffold. Although specific studies detailing the use of this compound to construct fused heterocycles like pyrazolopyrimidines or others are not explicitly available, the general reactivity patterns of substituted nitropyridines suggest its potential in such synthetic endeavors. nih.govrsc.orgrsc.orgnih.gov

Development of Advanced Materials

Pyridine-containing polymers are of interest due to the unique properties imparted by the pyridine unit, such as its ability to participate in hydrogen bonding and coordinate with metals. colab.ws While there is no specific literature found detailing the use of this compound as a monomer or functional unit in polymer design, related structures like vinylpyridines are used in polymerization. colab.ws Functionalized initiators are also used for controlled polymerization processes like nitroxide-mediated radical polymerization. researchgate.net The reactivity of the nitro and phenoxy groups could potentially be exploited to incorporate this molecule into a polymer backbone or as a pendant group, although such applications have not been documented.

Donor-acceptor type conjugated polymers, which are crucial for electrochromic and optoelectronic devices, often incorporate various aromatic and heterocyclic units. mdpi.com While there is no direct evidence of this compound derivatives being used in optoelectronic materials, the synthesis of novel conjugated copolymers often involves functionalized building blocks. mdpi.com The electron-withdrawing nature of the nitro group and the aromatic system of the phenoxypyridine core could theoretically be incorporated into larger conjugated systems, but specific research in this area regarding this compound is lacking.

Application in Catalysis Research

Pyridine-based ligands are ubiquitous in transition metal catalysis due to the strong coordination of the pyridine nitrogen to metal centers. rsc.orgmdpi.comresearchgate.net These ligands are used in a vast range of catalytic reactions. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. mdpi.commdpi.com

For example, iminopyridine iron complexes are used as catalysts for isoprene (B109036) polymerization. mdpi.com While this compound itself has not been specifically reported as a ligand or a direct precursor for ligands in transition metal catalysis, its structure offers potential for modification into chelating ligands. The phenoxy group could be functionalized, or the nitro group could be reduced to an amine, which could then be elaborated into a more complex ligand structure for various catalytic applications. nih.govbeilstein-journals.orgresearchgate.net

Use in Electrochemical Synthesis Methodologies

As a nitroaromatic compound, this compound is a prime substrate for electrochemical synthesis, a field of green chemistry that uses electricity to drive chemical reactions. This approach often provides a milder and more selective alternative to traditional chemical reductants. The electrochemical reduction of the nitro group on the pyridine ring can be precisely controlled to yield a variety of valuable nitrogen-containing compounds.

Depending on parameters such as the electrode material, solvent, and applied cell voltage, the nitro group can be selectively transformed into different functional groups. rsc.org This controlled transformation allows for the synthesis of a range of derivatives from the single precursor, this compound. For example, a complete six-electron reduction typically yields the corresponding amine, 3-Amino-4-phenoxypyridine. However, under different conditions, intermediate products like nitroso, hydroxylamino, azoxy, or azo compounds can be formed. rsc.org

This methodology offers a high degree of chemoselectivity, enabling the reduction of the nitro group without affecting other parts of the molecule. The ability to generate diverse aniline (B41778) derivatives and other nitrogenous compounds highlights the role of this compound as a versatile building block in electrosynthesis. rsc.org

Table 1: Potential Products from Electrochemical Reduction of this compound

| Product Name | Functional Group | Number of Electrons Transferred (Typical) | Potential Application |

|---|---|---|---|

| 3-Amino-4-phenoxypyridine | -NH₂ (Amino) | 6e⁻ | Pharmaceutical intermediate, ligand synthesis |

| 3,3'-(Azoxy)bis(4-phenoxypyridine) | -N=N(O)- (Azoxy) | - | Dye synthesis, liquid crystals |

| 3,3'-Azo-bis(4-phenoxypyridine) | -N=N- (Azo) | - | Dye synthesis, redox switches |

| 3-Nitroso-4-phenoxypyridine | -N=O (Nitroso) | 2e⁻ | Intermediate in organic synthesis |

| 3-Hydroxylamino-4-phenoxypyridine | -NHOH (Hydroxylamino) | 4e⁻ | Intermediate in organic synthesis |

Integration into Catalyst Carrier Systems

While not a catalyst carrier in the traditional sense of an inert support material, this compound possesses functional groups that allow for its integration into complex catalytic systems, primarily as a ligand. The pyridine nitrogen atom and the oxygen atom of the phenoxy group have available lone pairs of electrons, making them potential coordination sites for transition metals.

By binding to a metal center, phenoxypyridine derivatives can act as ligands that modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. For instance, pyridine-alkoxide ligated Iridium(III) complexes have been investigated as potent precursors for water and C-H oxidation catalysts. researchgate.net Similarly, palladium complexes featuring azopyridyl-triazole ligands demonstrate how modifying the pyridine ligand structure can control catalytic activity. nih.gov

The integration of this compound into such systems could lead to new catalysts with tailored properties. The electron-withdrawing nature of the nitro group would significantly alter the electronic character of the pyridine ring, which in turn could fine-tune the performance of the metallic catalytic center. The molecule can serve as a precursor, which, after coordination with a metal, forms a catalytically active complex.

Table 2: Potential Metal Coordination Sites in this compound for Catalyst Integration

| Potential Coordination Site | Type of Interaction | Effect on Metal Center |

|---|---|---|

| Pyridine Nitrogen | Lewis base (σ-donor) | Modulates electronic properties and reactivity. |

| Phenoxy Oxygen | Lewis base (σ-donor) | Can form a chelate ring with the pyridine N, enhancing complex stability. |

| Nitro Group Oxygen | Lewis base (weak σ-donor) | Can participate in secondary coordination, influencing geometry. |

Chemical Probes for Mechanistic Biological Research (focus on chemical utility, not biological effect)

The structure of this compound contains key features that make it an attractive scaffold for the design of chemical probes for mechanistic biological research. A chemical probe is a small molecule used to study and manipulate biological systems, allowing for the investigation of protein function and cellular pathways. The utility of a probe is based on its specific chemical properties. rsc.org

The nitroaromatic group is a particularly useful functionality in probe design. It is redox-active and can be reduced by specific enzymes (e.g., nitroreductases) that are often overexpressed in hypoxic environments, such as those found in solid tumors. This bio-reductive activation can be harnessed to create "activatable probes." For example, a probe could be designed where the nitro group quenches the fluorescence of a nearby fluorophore. Upon enzymatic reduction of the nitro group to an amino group in a target biological environment, the quenching effect is removed, leading to a "turn-on" fluorescence signal. acs.orgnih.gov This allows for the specific detection of redox-active cellular environments. nih.gov

Furthermore, the phenoxypyridine core can be chemically modified to incorporate fluorophores or other reporter groups. The design of pyridinium-based fluorescent probes, for example, is a well-established strategy for bioimaging. nih.gov By strategically functionalizing the this compound scaffold, it is possible to develop probes that can report on specific enzymatic activities or localized redox states within cells, providing valuable tools for understanding disease mechanisms.

Table 3: Design Principles for a Potential Chemical Probe Based on this compound

| Probe Component | Function | Design Rationale |

|---|---|---|

| This compound Scaffold | Core Structure | Provides the basic framework for functionalization. |

| **Nitro Group (-NO₂) ** | Trigger | Acts as a redox-sensitive "switch"; its reduction can activate the probe. nih.gov |

| Fluorophore Moiety (Appended) | Reporter | Emits a detectable signal (e.g., fluorescence) upon activation. nih.gov |

| Targeting Group (Appended) | Specificity | Directs the probe to a specific cellular location or biomolecule (e.g., an enzyme). |

Mechanistic Investigations of Chemical Transformations

Detailed Reaction Pathway Elucidation for Syntheses

The formation of 3-Nitro-4-phenoxypyridine involves distinct and well-studied reaction mechanisms for the introduction of both the nitro and the phenoxy groups onto the pyridine (B92270) scaffold.

The nitration of pyridine and its derivatives to introduce a nitro group at the 3-position (β-position) does not typically proceed through a standard electrophilic aromatic substitution, which is generally inefficient for the electron-deficient pyridine ring. researchgate.net Instead, a more intricate pathway is followed when reagents like dinitrogen pentoxide (N₂O₅) are used. researchgate.netresearchgate.net

The reaction is initiated by the attack of the pyridine nitrogen on the nitrating agent, leading to the formation of an N-nitropyridinium salt. researchgate.net This intermediate is then subjected to a nucleophile, such as bisulfite, which adds to the 2- or 4-position of the pyridine ring. ntnu.no This addition forms unstable N-nitro-dihydropyridine intermediates. rsc.org The key step in the formation of the 3-nitropyridine (B142982) product is the migration of the nitro group from the nitrogen atom to the C-3 position of the ring. Extensive studies, including those on substituted pyridines, have provided strong evidence that this migration occurs via a researchgate.netwikipedia.org sigmatropic shift. researchgate.netresearchgate.netrsc.org This pericyclic reaction involves the concerted movement of the nitro group along the π-system of the dihydropyridine (B1217469) intermediate. wikipedia.org The alternative mechanism, involving the formation of a solvent-caged ion pair, is generally not supported by experimental results, such as the marginal effect of solvent polarity on the reaction rate. rsc.org Following the sigmatropic shift, the aromaticity of the pyridine ring is restored by the elimination of the nucleophile, yielding the 3-nitropyridine derivative. researchgate.net

The introduction of the phenoxy group at the 4-position of the 3-nitropyridine core is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves a precursor like 4-chloro-3-nitropyridine (B21940), where the chlorine atom serves as a leaving group. The presence of the strongly electron-withdrawing nitro group at the 3-position is crucial, as it activates the ring for nucleophilic attack, particularly at the ortho and para positions (in this case, C-4 and C-2). chemistrysteps.comyoutube.com

The mechanism proceeds in two distinct steps:

Addition of the Nucleophile: A nucleophile, such as a phenoxide ion, attacks the carbon atom bearing the leaving group (C-4). This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized over the aromatic ring and, significantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization for this transient species.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a chloride ion). chemistrysteps.comyoutube.com

This addition-elimination pathway is distinct from SN1 and SN2 mechanisms and is characteristic of nucleophilic substitutions on activated aromatic systems. chemistrysteps.com

Investigation of Intermediate Species

The elucidation of the reaction mechanisms described above has been heavily reliant on the detection and characterization of short-lived intermediate species.

During the nitration of pyridines via the sigmatropic rearrangement pathway, several transient species have been identified, often through low-temperature NMR spectroscopy. ntnu.no These include:

N-nitropyridinium ion: The initial product of the reaction between pyridine and the nitrating agent. researchgate.net

N-nitro-dihydropyridine adducts: Unstable intermediates formed by the addition of a nucleophile (e.g., sulfonate) to the N-nitropyridinium ion. rsc.org Examples include N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. researchgate.net

In the nucleophilic substitution step, the key intermediate is the Meisenheimer complex . This tetrahedral intermediate is highly colored in many cases and its formation and stabilization by the nitro group are defining features of the addition-elimination mechanism. chemistrysteps.com

| Reaction Step | Key Intermediate(s) | Method of Investigation |

| Nitration | N-Nitropyridinium ion, N-Nitro-dihydropyridine adducts | Low-Temperature NMR |

| Nucleophilic Substitution | Meisenheimer Complex | Spectroscopic Methods |

This table summarizes the key transient species identified in the synthesis pathways of this compound precursors.

While the primary synthetic routes to this compound precursors are ionic, the potential for radical pathways in related pyridine functionalization reactions is an area of active research. For instance, radical cascade reactions involving vinyl radicals generated from pyridine N-oxides have been developed for synthesizing complex polycyclic molecules. nih.gov Furthermore, methods for creating C-C bonds in pyridine rings using pyridyl radicals generated via single-electron transfer (SET) processes have been reported. mdpi.com

In the context of phenanthridine (B189435) synthesis, radical additions to carbon-carbon double bonds and intramolecular cyclizations involving iminyl radicals represent established radical pathways. researchgate.net While direct evidence for a radical mechanism in the mainstream synthesis of this compound is not prominent, these related studies highlight the possibility of alternative radical-mediated pathways under specific conditions, such as photochemical or transition-metal-catalyzed reactions.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction mechanisms. For the nitration of pyridine via the researchgate.netwikipedia.org sigmatropic shift, kinetic analysis has been performed on the rearrangement of the dihydropyridine intermediates. For the reaction of the N-nitro-1,2-dihydropyridine-2-sulfonic acid intermediate derived from pyridine itself, the activation parameters have been determined, providing crucial information about the energy profile of the rate-determining sigmatropic shift. rsc.org

| Parameter | Value |

| Activation Enthalpy (ΔH‡) | 18 (±1) kcal mol⁻¹ |

| Activation Entropy (ΔS‡) | -5 (±4) cal mol⁻¹ K⁻¹ |

This table displays the activation parameters for the rearrangement of the N-nitro-1,2-dihydropyridine intermediate in the nitration of pyridine. rsc.org

For the nucleophilic aromatic substitution step, kinetic investigations typically focus on the rates of reaction with various nucleophiles. Studies on analogous systems, such as the reactions of nitrophenyl derivatives with amines, show that pseudo-first-order rate coefficients can be determined. researchgate.net Such studies allow for the dissection of the addition-elimination mechanism into its constituent steps and the calculation of microcoefficients, such as the rate of formation of the tetrahedral intermediate (k₁) and its subsequent breakdown to products. The Brønsted plot analysis (logarithm of the rate constant vs. pKa of the nucleophile) can also be used to probe the mechanism, with the slope (β) indicating the degree of bond formation in the transition state. researchgate.net

Solvent and Reagent Effects on Reaction Outcomes

One of the primary transformations of this compound is the reduction of its nitro group to an amino group, yielding 3-amino-4-phenoxypyridine. This conversion is a key step in the synthesis of various more complex heterocyclic compounds. The selection of the reducing agent and the solvent system is critical for achieving high yields and minimizing side reactions.

For instance, the reduction of nitroarenes can be effectively carried out using sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The choice of solvent in these reactions can dramatically influence the reaction rate and yield. In the case of nitro compound reductions, a mixture of an aprotic solvent like acetonitrile (B52724) with a small amount of water has been shown to be effective. The presence of water can enhance the rate of reduction. orientjchem.org

Catalytic hydrogenation is another widely used method for the reduction of nitro groups. The choice of catalyst and solvent is paramount for the success of these reactions. For example, palladium supported on carbon (Pd/C) is a common catalyst, and solvents such as ethanol (B145695) or methanol (B129727) are often employed. researchgate.net The nature of the solvent can affect the activity and selectivity of the catalyst.

The following interactive table summarizes the effects of different reagents and solvents on the reduction of a model nitroaromatic compound, which provides insights into the potential conditions applicable to this compound.

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Product Yield (%) |

|---|---|---|---|---|

| NaBH₄/Ni(OAc)₂·4H₂O | CH₃CN/H₂O | Room Temperature | 20 min | High |

| Pd/C | Methanol | Not specified | Not specified | High |

| Fe/HCl | Not specified | Not specified | Not specified | Variable |

In addition to reduction, this compound can undergo nucleophilic aromatic substitution, where the phenoxy group is displaced by a nucleophile. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nitro group. The choice of solvent is critical in these reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N-methylpyrrolidone (NMP) are often effective in promoting nucleophilic aromatic substitution reactions on halopyridines, a principle that can be extended to phenoxypyridines. sci-hub.se

The following table illustrates the effect of different solvents on the yield of a nucleophilic substitution reaction on a model halopyridine, which can serve as a guide for similar reactions with this compound.

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (min) | Product Yield (%) |

|---|---|---|---|---|

| PhONa | NMP | ~100 | Not specified | 36 |

| PhONa | DMSO | ~100 | Not specified | 77 |

| PhONa | HMPA | ~100 | Not specified | 84 |

These examples highlight the profound impact of solvent and reagent selection on the outcomes of chemical transformations involving this compound. Detailed mechanistic studies, often involving kinetic analysis and computational modeling, are essential for optimizing reaction conditions to achieve desired products with high efficiency and selectivity.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Methodologies

The development of efficient and innovative synthetic pathways is crucial for advancing the study of 3-Nitro-4-phenoxypyridine. Traditional methods for synthesizing nitropyridines and other nitroaromatics often involve harsh conditions or hazardous reagents. rasayanjournal.co.innih.gov Consequently, researchers are exploring novel methodologies that offer milder conditions, higher yields, and greater functional group tolerance.

One promising area is the use of three-component ring transformations (TCRT). nih.gov For instance, dinitropyridone can react with a ketone and an ammonia (B1221849) source in a TCRT to afford nitropyridines that are otherwise difficult to produce. nih.gov This "scrap and build" approach allows for the construction of complex, functionalized pyridine (B92270) rings from simpler precursors. nih.gov The strong electron-withdrawing nature of the nitro group is also being leveraged to facilitate direct functionalization of pyridine-based structures, activating the scaffold for reactions with nucleophiles or for use in cycloadditions. nih.gov

Future explorations may focus on:

Catalytic C-H Nitration: Direct nitration of the pyridine ring at specific positions using advanced catalytic systems to avoid the need for pre-functionalized substrates.

Flow Chemistry: Implementing continuous flow processes for nitration and subsequent substitution reactions to enhance safety, control, and scalability.

Photoredox Catalysis: Utilizing light-mediated reactions to generate reactive intermediates under mild conditions for the construction of the core structure or its derivatization.

Design and Synthesis of Advanced this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the design of advanced derivatives with tailored properties. By systematically modifying different parts of the molecule, researchers can fine-tune its electronic, steric, and physicochemical characteristics.

The nitro group significantly influences the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov Studies on related nitroaromatic compounds have shown that the position and number of nitro groups are critical determinants of reactivity. mdpi.com For example, in a series of 4-phenoxypyridine (B1584201) derivatives developed as potential antitumor agents, the presence of electron-withdrawing groups, particularly halogens, on the terminal phenyl ring was found to be beneficial for improving activity. nih.gov This suggests that modulating the electronic properties of the phenoxy group can have a significant impact on the molecule's biological or chemical interactions.

| Derivative Type | Substituent Change | Observed Effect on Activity/Reactivity | Reference |

|---|---|---|---|

| 4-Phenoxypyridine | Addition of electron-withdrawing groups (e.g., halogens) to the terminal phenyl ring | Enhanced antitumor activity | nih.gov |

| General Pyridine | Increasing the number of O-CH₃ groups | Increased antiproliferative activity (lower IC₅₀) | nih.gov |

| General Pyridine | Presence of halogen atoms or bulky groups | Lower antiproliferative activity | nih.gov |

| Nitroaromatics | Removal of an electron-withdrawing nitro group | Shift in UV absorption spectrum to longer wavelengths | mdpi.com |